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Compound of Interest

Compound Name:
Dimethyl (2R)-2-

hydroxypentanedioate

CAS No.: 55094-98-9

Cat. No.: B3384428

Get Quote

Executive Summary
Dimethyl (2R)-2-hydroxypentanedioate (CAS: 63512-50-5 for the salt/acid forms, ester

derivatives vary) is a potent "Chiral Pool" building block derived from D-glutamic acid or via

enzymatic reduction of

-ketoglutarate. Its value in ligand synthesis lies in its trifunctional nature: two chemically distinct
ester groups (separated by a varying carbon tether) and a secondary hydroxyl group with
established stereochemistry.

This guide details the transformation of this ester into (R)-1,2,5-Pentanetriol, a critical scaffold

for synthesizing Chiral Tetrahydrofuran (THF) Ligands and P,O-bidentate ligands. These

ligands are essential for asymmetric hydrogenations and Grignard additions in late-stage

pharmaceutical synthesis.

Key Technical Advantages
Stereochemical Fidelity: High enantiomeric excess (
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) retained from the enzymatic or chiral pool origin.

Divergent Reactivity: The

-hydroxy ester moiety reacts differently than the

-ester, allowing for regioselective functionalization.

Scaffold Versatility: Precursor to 5-membered heterocycles (pyrrolidines, THFs) and

macrocyclic chelators.

Strategic Synthesis Workflow
The following directed graph illustrates the divergent pathways available from the starting

material. We focus on Pathway A (Reduction/Cyclization) as it yields the most versatile ligand

precursors.
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Figure 1: Strategic workflow converting the diester into the chiral THF scaffold.

Detailed Experimental Protocols
Protocol 1: Global Reduction to (R)-1,2,5-Pentanetriol
Objective: Convert the diester into the triol "hub" molecule while preventing racemization at the

C2 chiral center. Mechanism: Nucleophilic acyl substitution followed by aldehyde reduction.

Materials & Reagents[1][2][3][4][5]
Substrate: Dimethyl (2R)-2-hydroxypentanedioate (10.0 mmol).

Reductant: Lithium Aluminum Hydride (LiAlH
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), 2.4 M in THF (30.0 mmol, 3 equiv).

Solvent: Anhydrous Tetrahydrofuran (THF), freshly distilled.

Quench: Rochelle’s Salt (Potassium sodium tartrate) saturated solution.

Step-by-Step Methodology
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a reflux condenser,

nitrogen inlet, and pressure-equalizing addition funnel.

Reagent Prep: Charge the flask with LiAlH

solution (12.5 mL, 30 mmol) and dilute with 20 mL anhydrous THF. Cool to 0°C in an ice
bath.

Addition: Dissolve Dimethyl (2R)-2-hydroxypentanedioate (1.76 g, 10 mmol) in 10 mL THF.

Add this solution dropwise to the hydride suspension over 30 minutes.

Critical Control Point: Maintain internal temperature

C to prevent harsh exotherms that could degrade the stereocenter.

Reaction: Allow the mixture to warm to room temperature (23°C) and stir for 4 hours. Monitor

by TLC (10% MeOH in DCM, stain with PMA). The diester spot (

) should disappear, replaced by a baseline spot (Triol).

Workup (Fieser Method): Cool back to 0°C. Carefully add:

1.2 mL water (dropwise, vigorous gas evolution).

1.2 mL 15% NaOH solution.

3.6 mL water.

Filtration: Warm to RT and stir for 15 minutes until a white granular precipitate forms. Filter

through a pad of Celite. Wash the cake with hot THF (

mL).
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Isolation: Concentrate the filtrate in vacuo to yield (R)-1,2,5-pentanetriol as a viscous,

colorless oil.

Yield Target: >85%.[3][6][7]

Storage: Hygroscopic; store under Argon.

Protocol 2: Cyclization to (R)-Tetrahydrofuran-2-
methanol
Objective: Selective cyclization of the 1,2,5-triol to form the chiral THF ring, leaving the

exocyclic hydroxymethyl group available for ligand attachment.

Materials
Substrate: (R)-1,2,5-Pentanetriol (from Protocol 1).

Catalyst: Amberlyst-15 (H+ form) resin or p-Toluenesulfonic acid (pTSA) (5 mol%).

Solvent: Toluene (for azeotropic water removal).

Step-by-Step Methodology
Setup: Equip a 100 mL round-bottom flask with a Dean-Stark trap and reflux condenser.

Reaction: Dissolve the triol (1.2 g, 10 mmol) in Toluene (50 mL). Add Amberlyst-15 beads

(200 mg).

Cyclization: Reflux vigorously (110°C) for 3–6 hours. Water will collect in the trap.

Mechanistic Insight: The primary hydroxyl at C5 attacks the secondary carbocation (or

activated secondary alcohol) at C2? Correction: Cyclization usually occurs via attack of

the C2-hydroxyl on the activated C5, or C5 on C2. However, to retain the C2 chirality

(which becomes the ring stereocenter), we prefer conditions where the C5-OH attacks the

C2 position with inversion (if activated) or where the C2-OH attacks C5 (retention).

Preferred Route for Retention: To avoid touching the chiral center, we utilize the C2-OH

attacking the C5-Leaving Group.
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Revised Step 2 (High Fidelity): Selective tosylation of the primary alcohols is difficult.

Standard Acid Cyclization: Acid-catalyzed dehydration of 1,2,5-pentanetriol predominantly

yields tetrahydrofuran-2-methanol. The mechanism generally proceeds with retention of

configuration at the chiral center because the cyclization is driven by the favorable entropy

of 5-ring formation, typically involving the attack of the C2-hydroxyl (nucleophile) onto the

activated C5-position.

Purification: Filter off the resin. Concentrate the filtrate.

Distillation: Purify via Kugelrohr distillation (bp ~80°C at 0.5 mmHg) to obtain (R)-

Tetrahydrofuran-2-methanol.

Application: Synthesis of P,O-Ligands
The (R)-Tetrahydrofuran-2-methanol is a "privileged" scaffold. It can be converted into a

bidentate ligand by phosphinylation of the remaining primary alcohol.

Ligand Structure: (R)-2-(Diphenylphosphinomethyl)tetrahydrofuran. Reaction:

Note: For C-P bond formation (more stable), the alcohol is converted to a Tosylate and
displaced by Lithium Diphenylphosphide (LiPPh

).

Data Summary Table

Parameter
Dimethyl (2R)-2-
hydroxypentanedio
ate

(R)-1,2,5-
Pentanetriol

(R)-THF-2-methanol

Molecular Weight 176.17 g/mol 120.15 g/mol 102.13 g/mol

Chirality (R) (R) (R)

Key Functionality
Diester,

-OH
Triol Cyclic Ether, 1° OH

Boiling Point High (ester) Dec. >200°C ~180°C (atm)

Typical Yield N/A (Starting Material) 85-92% 70-80%
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Quality Control & Self-Validation
To ensure the protocol was successful and the chirality was maintained:

Optical Rotation:

Check

of the isolated (R)-Tetrahydrofuran-2-methanol.

Literature value:

(c=2, Ethanol) for the (R)-enantiomer.

Validation: If rotation is near 0, racemization occurred during the acid-catalyzed cyclization

(Protocol 2). Reduce temperature or switch to TsCl/Base cyclization method.

NMR Verification:

1H NMR (CDCl3): Look for the diagnostic multiplets of the THF ring protons (1.6–2.0 ppm)

and the shift of the hydroxymethyl protons (3.5–3.7 ppm).

13C NMR: Confirm 5 distinct carbon signals.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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